2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid is a complex organic compound primarily classified as an antimetabolite. It is recognized as a methotrexate impurity, specifically Methotrexate Impurity G, and is associated with therapeutic applications in cancer treatment due to its structural similarities to folic acid derivatives. The compound's molecular formula is C28H29N9O6·ClH, with a molecular weight of approximately 624.05 g/mol .
This compound is derived from the modification of pteridine and benzoic acid structures, which are integral to several biologically active compounds. It falls under the category of antimetabolites, substances that interfere with DNA and RNA synthesis by mimicking natural metabolites, thereby inhibiting cell division and proliferation, particularly in rapidly dividing cancer cells .
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid typically involves several steps:
The reactivity of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid can be attributed to its functional groups:
These properties are crucial for potential modifications aimed at enhancing therapeutic efficacy or reducing toxicity in clinical applications .
The mechanism of action for 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid is primarily based on its role as an antimetabolite. It inhibits enzymes involved in folate metabolism, particularly dihydrofolate reductase (DHFR), which is essential for DNA synthesis. By blocking this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors necessary for DNA replication and repair . This action results in cell cycle arrest and apoptosis in rapidly dividing cells such as those found in tumors.
Key physical properties include:
Chemical properties include:
Relevant data from analytical methods confirm these properties, aiding in the characterization and quality control during synthesis .
The primary applications of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid lie within the realm of oncology as a research tool for understanding folate metabolism and developing novel antitumor therapies. Its role as an impurity reference material for methotrexate also supports its use in pharmaceutical quality control processes . Furthermore, studies exploring its derivatives could lead to advancements in targeted drug delivery systems or combination therapies aimed at enhancing the efficacy of existing cancer treatments.
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9